molecular formula C14H15NO B14117268 2-Methyl-3-(p-tolylamino)phenol

2-Methyl-3-(p-tolylamino)phenol

Cat. No.: B14117268
M. Wt: 213.27 g/mol
InChI Key: STXCCZNMGNUQSA-UHFFFAOYSA-N
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Description

2-Methyl-3-(p-tolylamino)phenol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol It is a phenolic compound, meaning it contains a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(p-tolylamino)phenol typically involves the reaction of 2-methylphenol with p-toluidine under specific conditions. One common method is the condensation reaction, where the amine group of p-toluidine reacts with the hydroxyl group of 2-methylphenol in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(p-tolylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-3-(p-tolylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(p-tolylamino)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an amino group attached to an aromatic ringIts specific structure also provides unique binding properties, making it a valuable compound for scientific research .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-methyl-3-(4-methylanilino)phenol

InChI

InChI=1S/C14H15NO/c1-10-6-8-12(9-7-10)15-13-4-3-5-14(16)11(13)2/h3-9,15-16H,1-2H3

InChI Key

STXCCZNMGNUQSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=CC=C2)O)C

Origin of Product

United States

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